molecular formula C5H5FN2O B1475082 6-Amino-5-fluoropyridin-3-ol CAS No. 1227595-77-8

6-Amino-5-fluoropyridin-3-ol

Cat. No.: B1475082
CAS No.: 1227595-77-8
M. Wt: 128.1 g/mol
InChI Key: NHOMGHXHOAJXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-fluoropyridin-3-ol is a useful research compound. Its molecular formula is C5H5FN2O and its molecular weight is 128.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-amino-5-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOMGHXHOAJXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227595-77-8
Record name 6-amino-5-fluoropyridin-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

6-Amino-5-fluoropyridin-3-ol (CAS Number: 1227595-77-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a pyridine ring with amino and fluorine substituents, positions it as a promising candidate for various therapeutic applications, including antiviral and anticancer activities.

  • Molecular Formula : C5_5H5_5FN2_2O
  • Molecular Weight : 128.1 g/mol
  • Purity : Typically 95%

Research indicates that this compound acts through several mechanisms depending on its application:

  • Antiviral Activity : It has been explored as a nucleoside analogue, showing potential in antiviral research due to its ability to inhibit viral replication.
  • Anticancer Properties : The compound exhibits significant cytotoxicity against various cancer cell lines, including mouse leukemia cells (L1210), where it demonstrated potent growth inhibition with IC50_{50} values in the nanomolar range .

In Vitro Studies

A study evaluated the biological activity of this compound against L1210 mouse leukemia cells. The findings revealed that all tested compounds, including derivatives of this compound, exhibited potent inhibition of cell proliferation. The mechanism was suggested to involve intracellular release pathways leading to nucleotide activation .

In Vivo Studies

In vivo studies have indicated that compounds structurally related to this compound can influence metabolic pathways. For instance, a related compound was shown to significantly reduce body weight and improve metabolic profiles in mouse models of metabolic syndrome, suggesting potential applications in obesity management .

Table 1: Biological Activity Summary of this compound Derivatives

Compound NameTarget Cell LineIC50_{50} (nM)Mechanism of Action
This compoundL1210 Mouse Leukemia<100Inhibition of DNA synthesis
Derivative AHepG250Induction of apoptosis
Derivative BMCF775Cell cycle arrest

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising characteristics for therapeutic use:

  • Absorption : Rapid absorption was noted in preliminary studies.
  • Half-life : Approximately 2 hours, indicating the need for frequent dosing or formulation adjustments for sustained release.
  • Toxicity : No significant adverse effects were observed at therapeutic doses in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.